molecular formula C22H20FN3O B2570069 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile CAS No. 1359864-73-5

1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile

Cat. No.: B2570069
CAS No.: 1359864-73-5
M. Wt: 361.42
InChI Key: FKPVUECCFMVMHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been clarified using NMR and LC/MS, and the molecular and crystalline arrangements were defined with SC-XRD . A Hirshfeld surface analysis was performed for a better understanding of the intermolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile” are not available, similar compounds such as 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .

Scientific Research Applications

Synthesis of Complex Molecular Structures

  • Research on derivatives of naphthalimide, a compound structurally similar to "1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile," has shown that these compounds can serve as sensitive molecular probes for nanoparticles like ZnO due to their unique fluorescent properties. This suggests that structurally related compounds could also be utilized in the development of molecular probes for various applications in nanotechnology and material sciences (Bekere et al., 2013).

  • Another study focused on the Michael Reactions of Arylidenesulfonylacetonitriles, leading to the synthesis of polyfunctional Benzo[a]quinolizines, demonstrating the versatility of quinolone derivatives in synthesizing complex heterocyclic compounds. This showcases the potential for using similar compounds in synthetic organic chemistry to develop new materials and molecules with specific properties (Abdallah et al., 2002).

Study of Photophysical Properties

  • The study of the photochemistry of ciprofloxacin, a quinolone derivative, in aqueous solutions has provided insights into the low-efficiency substitution reactions and the minor process of decarboxylation under irradiation. These findings are significant for understanding the photostability and photo-induced reactions of quinolone derivatives, which could have implications in photodynamic therapy and the development of photosensitive drugs (Mella et al., 2001).

Development of Novel Probes

  • The synthesis and study of 4-amino-1,8-naphthalimide derivatives, which are structurally related to the compound , have led to the development of new molecular probes for ZnO nanoparticles. These probes exhibit unusual fluorescence features, suggesting that similar compounds could be used in fluorescence microscopy, sensor development, and the study of nanomaterial interactions (Bekere et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the available literature. It is primarily intended for research use only.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as the development of new drugs with potential antimicrobial activity .

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile are viral proteins, specifically the hepatitis B virus (HBV) capsid Y132A mutant and the COVID-19 main protease . These proteins play crucial roles in the life cycle of their respective viruses, making them attractive targets for antiviral drug development.

Mode of Action

This compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active centers of the target proteins, thereby inhibiting their function. The specific changes resulting from this interaction depend on the nature of the target protein and the binding site.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the replication of the hepatitis B virus and the SARS-CoV-2 virus . By inhibiting key proteins in these pathways, the compound can potentially prevent the replication of these viruses, thereby limiting their spread within the host organism.

Result of Action

The molecular and cellular effects of this compound’s action would be the inhibition of viral protein function, leading to a decrease in viral replication . This could potentially result in a reduction of viral load within the host organism, alleviating symptoms and potentially leading to the clearance of the virus.

Biochemical Analysis

Biochemical Properties

1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to interact with viral targets, such as the hepatitis B virus capsid Y132A mutant and the COVID-19 main protease . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes. The compound’s quinoline core and piperidine moiety are crucial for these interactions, as they provide the necessary structural framework for binding.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling pathways involved in viral replication, thereby inhibiting the proliferation of viruses within host cells . Additionally, the compound’s impact on gene expression can lead to the upregulation or downregulation of specific genes, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of viral proteases, which are essential for the replication and maturation of viruses . The compound binds to the active site of these proteases, preventing them from cleaving viral polyproteins into functional units. This inhibition disrupts the viral life cycle and reduces viral load. Additionally, the compound may also interact with other biomolecules, such as nucleic acids, to further inhibit viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on viral replication even after extended exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the renal and biliary routes. The metabolism of the compound can also influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound may localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus, where it can interact with viral proteins and nucleic acids . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The precise subcellular distribution of the compound can influence its efficacy and overall biological activity.

Properties

IUPAC Name

1-benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O/c23-19-11-18-20(12-21(19)25-9-5-2-6-10-25)26(15-17(13-24)22(18)27)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15H,2,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPVUECCFMVMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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